An In-depth Technical Guide to the Physical Properties of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde
An In-depth Technical Guide to the Physical Properties of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical methodologies for experimental verification. While experimental data for this specific molecule is not extensively reported in publicly accessible literature, this guide offers valuable insights based on computed data and analysis of its constituent chemical moieties.
Introduction and Molecular Identity
1-trityl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a bulky trityl group at the N1 position and a carbaldehyde group at the C3 position. The trityl group, a triphenylmethyl group, significantly influences the molecule's steric and electronic properties, often enhancing its lipophilicity and rendering it suitable for various applications in medicinal chemistry and organic synthesis. The triazole moiety is a well-known pharmacophore, and the aldehyde group serves as a versatile synthetic handle for further molecular elaboration.
Molecular Structure:
Caption: Molecular structure of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-trityl-1,2,4-triazole-3-carbaldehyde | [1] |
| Molecular Formula | C₂₂H₁₇N₃O | [1] |
| Molecular Weight | 339.4 g/mol | [1] |
| CAS Number | 148062-66-2 | [1] |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C=O | [1] |
Computed Physical Properties
The following table summarizes the computed physical properties of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde, which are valuable for predicting its behavior in various experimental settings.[1]
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
| XLogP3 | 4.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 339.137162174 | [1] |
| Monoisotopic Mass | 339.137162174 | [1] |
| Topological Polar Surface Area | 47.8 Ų | [1] |
| Heavy Atom Count | 26 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 405 | [1] |
Solubility Profile
A study on a similar N-trityl compound, N-trityl olmesartan ethyl ester, showed good solubility in solvents like cyclohexanone, N,N-dimethylacetamide (DMAC), toluene, and ethyl acetate, with lower solubility in alcohols such as methanol and ethanol.[2] A similar trend can be expected for 1-trityl-1H-1,2,4-triazole-3-carbaldehyde.
Expected Solubility:
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Moderate Solubility: Ethyl acetate, Acetone.
-
Low to Insoluble: Water, Hexane, Ethanol, Methanol.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a compound is the isothermal equilibrium method.
Objective: To determine the solubility of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde in various organic solvents at a specific temperature.
Materials:
-
1-trityl-1H-1,2,4-triazole-3-carbaldehyde
-
Selected organic solvents (e.g., DCM, Toluene, Ethyl Acetate, Ethanol)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the compound in the diluted solution using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Spectroscopic Data (Predicted)
As no experimental spectra for 1-trityl-1H-1,2,4-triazole-3-carbaldehyde are readily available, the following are predicted characteristic spectral data based on the analysis of its functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 - 10.2 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.
-
Triazole Ring Proton (C₅-H): A singlet is anticipated around δ 8.0 - 8.5 ppm .
-
Trityl Group Protons (Aromatic): A complex multiplet corresponding to the 15 aromatic protons of the three phenyl rings is expected in the range of δ 7.0 - 7.5 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aldehyde Carbonyl Carbon (C=O): A signal is predicted in the highly deshielded region of δ 185 - 195 ppm .[3][4]
-
Triazole Ring Carbons: The two carbons of the triazole ring are expected to appear in the aromatic region. Based on data for 1,2,4-triazole, the C3 (attached to the aldehyde) would be further downfield than C5, likely in the range of δ 145 - 160 ppm .[2][5][6]
-
Trityl Group Carbons:
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700 - 1725 cm⁻¹ .[8][9][10]
-
C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H stretch, typically appearing around 2820 cm⁻¹ and 2720 cm⁻¹ .[8][9]
-
Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹, typically in the range of 3000 - 3100 cm⁻¹ .[11][12]
-
Aromatic C=C Stretch: Medium to weak absorption bands are anticipated in the region of 1450 - 1600 cm⁻¹ .[11][12]
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel compound like 1-trityl-1H-1,2,4-triazole-3-carbaldehyde.
Caption: A streamlined workflow for the determination of key physical properties.
Conclusion
1-trityl-1H-1,2,4-triazole-3-carbaldehyde is a compound of significant interest for chemical and pharmaceutical research. While experimentally determined physical properties are sparse in the current literature, this guide provides a robust framework of predicted values and established methodologies. The provided protocols for determining melting point, solubility, and spectroscopic characteristics offer a clear path for researchers to fully characterize this molecule. The data presented herein, combining computational predictions with established principles of physical organic chemistry, serves as a valuable resource for anyone working with or planning to synthesize this and related compounds.
References
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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PubChem. 1-trityl-1H-1,2,4-triazole-3-carbaldehyde. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Li, P., et al. (2022). Solubility Determination and Solvent Effect Analysis of N-Trityl Olmesartan Ethyl Ester in 13 Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
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Michigan State University. IR Absorption Table. [Link]
-
PubMed. (2020). 13C isotope enrichment of the central trityl carbon decreases fluid solution electron spin relaxation times. [Link]
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The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. [Link]
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